molecular formula C13H11NO3S2 B2745206 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 107622-62-8

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B2745206
CAS No.: 107622-62-8
M. Wt: 293.36
InChI Key: XTLXDTJVUKAPNV-JXMROGBWSA-N
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Description

This compound belongs to the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one family, characterized by a thiazolidinone core substituted with a thioxo group at position 2 and a benzoic acid moiety linked via a conjugated methylidene bridge at position 3. The E-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-5-3-4-6-9(8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLXDTJVUKAPNV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves the condensation of 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

Research indicates potential biological activities:

  • Antimicrobial Activity : The thiazolidine structure suggests possible efficacy against various microbial strains.
  • Antifungal and Antiviral Properties : Investigations are ongoing into its effectiveness against fungal and viral pathogens .

Medicine

The compound is being explored for its therapeutic effects:

  • Anticancer Activity : Initial studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Research is focused on its potential to reduce inflammation in various disease models.
  • Neuroprotective Properties : The compound's ability to protect neurons is under investigation, particularly for neurodegenerative diseases .

Industry

In industrial applications, the compound is utilized in:

  • Material Science : It contributes to the development of new polymers and dyes due to its unique chemical properties.
  • Pharmaceutical Formulations : Its derivatives are being explored for incorporation into drug formulations aimed at treating various conditions .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of derivatives of 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that the compound could significantly reduce markers of neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's. This positions it as a candidate for further therapeutic exploration .

Mechanism of Action

The mechanism of action of 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogs include modifications to:

  • The thiazolidinone core: Substitutions at positions 2 (thioxo vs. oxo) and 3 (alkyl/aryl groups).
  • The arylidene moiety : Substituents on the benzylidene ring (e.g., halogens, methoxy groups).
  • The carboxylic acid group : Position (ortho, meta, para) and derivatization (e.g., esterification).
Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Key Structural Features Biological Activity Reference
Target compound 3-Ethyl, 2-thioxo, E-benzylidene, ortho-benzoic acid Not explicitly reported; inferred anti-inflammatory/anticancer potential from analogs
Cpd30 (4-(5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl)benzoic acid) Furyl substituent instead of benzylidene, ortho-benzoic acid STAT3 inhibition, apoptosis induction in breast cancer cells
Compound 1 (4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid) 2-Fluorobenzylidene, Z,Z-configuration Potent full agonist of human GPR35 (EC₅₀ = 12 nM); species-selective (human > rodent)
4-[(E)-{4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-5-ylidene}methyl]benzoic acid 3-(Trifluoromethylbenzyl), E-configuration Not explicitly reported; trifluoromethyl group may enhance metabolic stability
2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid Additional mercapto group on thiazole ring Potential antioxidant activity due to free thiol group

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Polarity : The target compound (MW ≈ 337.4 g/mol) is smaller than the trifluoromethyl-substituted analog (MW = 423.4 g/mol, ), which may improve solubility and bioavailability .
  • Species Selectivity : Fluorine or trifluoromethyl groups (e.g., Compound 1) increase lipophilicity and receptor-binding affinity but reduce cross-species activity .

Biological Activity

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C17H13NO4S2
Molecular Weight 359.42 g/mol
CAS Number Not specified
Chemical Structure Chemical Structure

Research indicates that thiazolidine derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Antioxidant Activity : Thiazolidine compounds have shown the ability to reduce oxidative stress in various cell types, which could contribute to their protective effects against cellular damage .
  • Anticancer Properties : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to this one have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Effects : Some thiazolidine derivatives exhibit antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related thiazolidine compounds:

  • Anticancer Activity :
    • A study on thiazolidinone derivatives revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
    • Another investigation found that specific thiazolidinone analogs induced apoptosis in HeLa cells, highlighting their potential as anticancer agents .
  • Antimicrobial Activity :
    • A series of synthesized thiazolidine derivatives were tested for antibacterial properties, with one compound demonstrating notable inhibition against Gram-positive bacteria . The results indicate that modifications in the thiazolidine structure can enhance antimicrobial efficacy.
  • Antioxidant Effects :
    • Research has shown that certain thiazolidine compounds can significantly reduce intracellular reactive oxygen species (ROS) levels, which is crucial for protecting cells from oxidative damage . This property may be particularly beneficial in conditions characterized by oxidative stress.

Q & A

Basic: What are the key steps for synthesizing 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid?

The synthesis typically involves a condensation reaction between a 3-formyl-benzoic acid derivative and 3-ethyl-2-thioxothiazolidin-4-one. Key steps include:

  • Reaction setup : Refluxing equimolar quantities of the aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C) to promote Knoevenagel condensation .
  • Workup : Filtering the precipitated product, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid improves purity .
  • Yield optimization : Adjusting molar ratios (e.g., 1.1:1 aldehyde:thiazolidinone) and reaction time to mitigate side reactions like dimerization .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Structural characterization requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the E-configuration of the exocyclic double bond (δ 7.5–8.5 ppm for the methylidene proton) and confirm the thioxo group (δ ~170 ppm for C=S) .
  • FTIR : Strong bands at ~1680 cm1^{-1} (C=O stretching of the thiazolidinone ring) and ~1240 cm1^{-1} (C=S) validate functional groups .
  • X-ray diffraction : Resolves tautomeric ambiguity (e.g., thione vs. thiol forms) by confirming the planar geometry of the thiazolidinone ring and methylidene linkage .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inconsistent kinase inhibition) may arise from:

  • Tautomerism : The thioxo group can tautomerize, altering binding affinity. Use computational modeling (DFT) to predict dominant tautomers under experimental conditions .
  • Purity variability : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating confounding impurities .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) to validate results .

Advanced: What strategies optimize the compound’s stability for in vivo studies?

Stability challenges include hydrolysis of the exocyclic double bond and oxidation of the thioxo group. Mitigation approaches:

  • pH control : Buffered solutions (pH 6.5–7.4) reduce hydrolysis rates .
  • Lyophilization : Enhances shelf life by removing water, which accelerates degradation .
  • Prodrug design : Mask the carboxylic acid group as an ethyl ester to improve metabolic stability .

Experimental Design: How to assess the environmental impact of this compound in ecotoxicological studies?

Follow tiered testing per OECD guidelines:

  • Phase 1 (Abiotic) : Measure hydrolysis half-life (pH 4–9), photodegradation (UV-Vis exposure), and soil adsorption (Koc_{oc}) .
  • Phase 2 (Biotic) : Use Daphnia magna (48-hour LC50_{50}) and algal growth inhibition tests to evaluate acute toxicity .
  • Phase 3 (Long-term) : Assess chronic effects on fish (e.g., zebrafish embryo development) and soil microbiota diversity via metagenomics .

Methodological: How to validate interactions between this compound and protein targets like kinases?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized kinase domains .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, prioritizing residues (e.g., ATP-binding pocket lysines) for mutagenesis validation .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates post-treatment .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 inhibition .
  • MD simulations : GROMACS models membrane permeability (logP) and interactions with serum albumin .
  • Metabolite identification : GLORYx predicts phase I/II metabolites, guiding LC-MS/MS method development for in vitro hepatocyte assays .

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